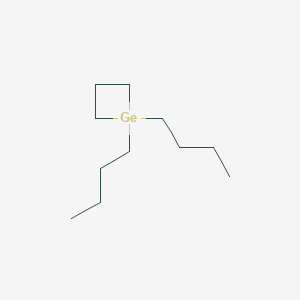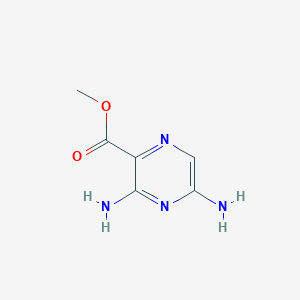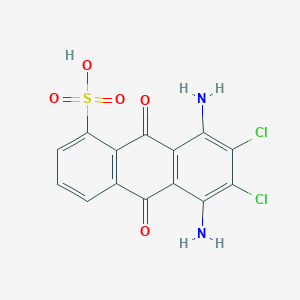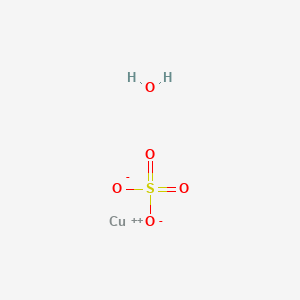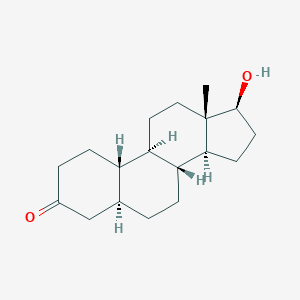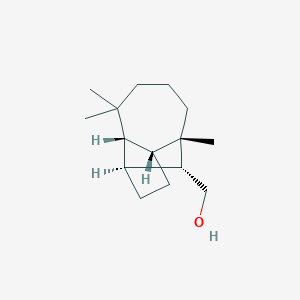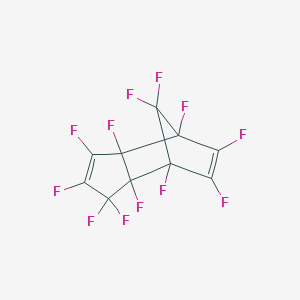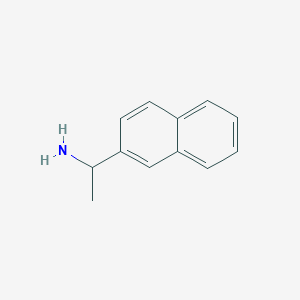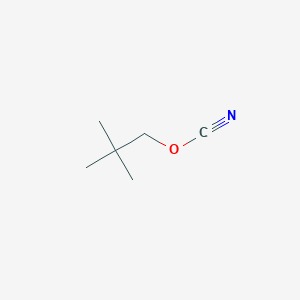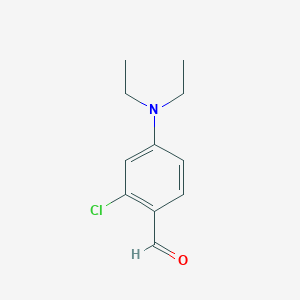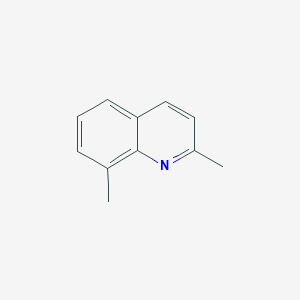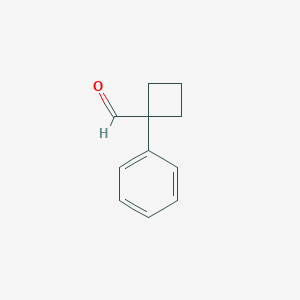
1-phenylcyclobutanecarbaldehyde
Overview
Description
1-phenylcyclobutanecarbaldehyde is an organic compound with the molecular formula C11H12O It features a cyclobutane ring substituted with a phenyl group and an aldehyde functional group
Mechanism of Action
1-Phenylcyclobutanecarbaldehyde, also known as Cyclobutanecarboxaldehyde, 1-phenyl- or 1-Phenyl-cyclobutanecarbaldehyde, is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.22 The understanding of its mechanism of action is still under investigation
Target of Action
The primary targets of this compound are currently unknown. The identification of a compound’s targets is a crucial step in drug discovery and can be approached by direct biochemical methods, genetic interactions, or computational inference .
Mode of Action
The mode of action of this compound is not well-documented. Generally, the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This can involve binding to specific proteins, disrupting cellular processes, or inducing certain biochemical reactions .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the downstream effects of a compound’s action.
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding how a drug is processed in the body .
Result of Action
These effects can include changes in cellular function, gene expression, or protein activity .
Action Environment
Environmental factors can include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-phenylcyclobutanecarbaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with phenyl halides. This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-phenylcyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-Phenyl-cyclobutanecarboxylic acid.
Reduction: 1-Phenyl-cyclobutanemethanol.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction conditions.
Scientific Research Applications
1-phenylcyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclobutane rings.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-phenylcyclobutanecarbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanecarbaldehyde: Lacks the phenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Phenyl-cyclobutanemethanol: Contains a primary alcohol group instead of an aldehyde, leading to different reactivity and applications.
1-Phenyl-cyclobutanecarboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the aldehyde group.
The presence of the phenyl group in this compound imparts unique properties, such as increased stability and potential for electrophilic aromatic substitution reactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECDJPMXUAMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481310 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-83-6 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
